molecular formula C14H15Cl2N3 B1388982 1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride CAS No. 1185300-90-6

1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride

Cat. No. B1388982
CAS RN: 1185300-90-6
M. Wt: 296.2 g/mol
InChI Key: UXEDVXRRQQZSDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1h-benzoimidazol-5-ylamine dihydrochloride is a chemical compound with the molecular formula C14H15Cl2N3 . It has a molecular weight of 296.2 g/mol.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core with a benzyl group at the 1-position and an amine group at the 5-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 296.2 g/mol and a molecular formula of C14H15Cl2N3.

Scientific Research Applications

BBID has a wide range of applications in scientific research. It is used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used as an adjuvant in vaccines to enhance their immunogenicity. Additionally, BBID has potential applications in drug development, as it has been shown to increase the solubility of certain drugs and increase their absorption into the bloodstream.

Mechanism of Action

The mechanism of action of BBID is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is thought to do this by binding to the active sites of these enzymes, thus preventing them from catalyzing their respective biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BBID are not fully understood. However, it has been shown to increase the solubility of certain drugs and increase their absorption into the bloodstream. Additionally, it has been used as an adjuvant in vaccines to enhance their immunogenicity. It has also been used as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Advantages and Limitations for Lab Experiments

The use of BBID in laboratory experiments has several advantages. It is a low-cost and readily available material, and it is soluble in water and polar organic solvents. Additionally, it has a wide range of applications in scientific research, including as an inhibitor of certain enzymes, an adjuvant in vaccines, and a solubilizer for certain drugs.
The main limitation of BBID is that its mechanism of action is not fully understood. Additionally, as with any organic compound, there is a risk of contamination and degradation over time.

Future Directions

The potential applications of BBID are still being explored. Future research should focus on understanding its mechanism of action and the biochemical and physiological effects of its use. Additionally, further research should be conducted to explore its potential applications in drug development, as an adjuvant in vaccines, and as an inhibitor of certain enzymes. Finally, further studies should be conducted to investigate the potential of BBID as a solubilizer for certain drugs.

properties

IUPAC Name

1-benzylbenzimidazol-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.2ClH/c15-12-6-7-14-13(8-12)16-10-17(14)9-11-4-2-1-3-5-11;;/h1-8,10H,9,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEDVXRRQQZSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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